3-Acetoxy-2',5'-dimethoxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

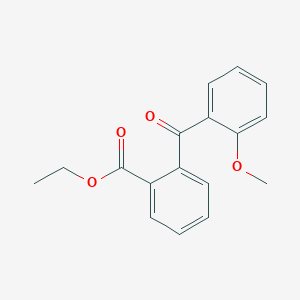

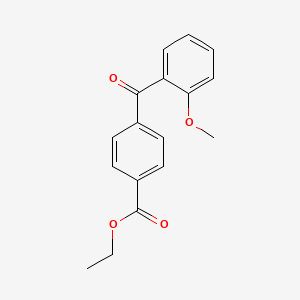

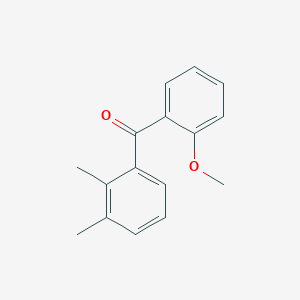

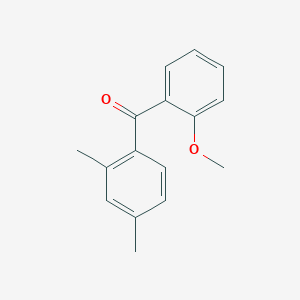

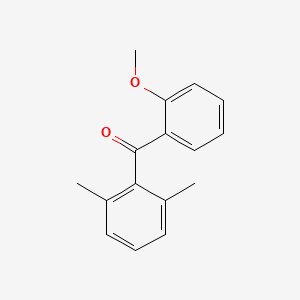

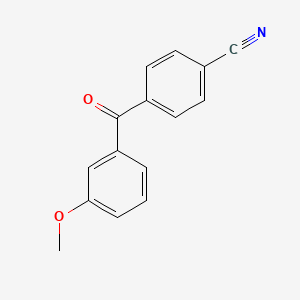

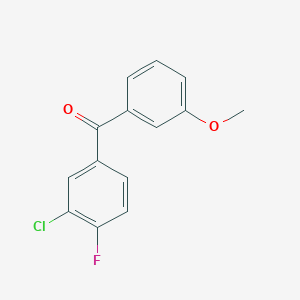

3-Acetoxy-2’,5’-dimethoxybenzophenone, also known as adiphenine, is an organic compound that belongs to the family of benzophenones. It has a molecular formula of C17H16O5 .

Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of 3-Acetoxy-2’,5’-dimethoxybenzophenone can be found in various databases such as PubChem . It has a molecular weight of 300.3 g/mol.Wissenschaftliche Forschungsanwendungen

Generation and Reactions of Carbenes

- 3-Acetoxy-2',5'-dimethoxybenzophenone is a useful material for the thermal generation of various carbenes, which are highly nucleophilic. These carbenes can react with a variety of electrophilic functional groups, making them valuable in synthetic chemistry. Their ability to react with electron-deficient alkenes or alkynes to form acetals of cyclopropanones or cyclopropenones is notable, demonstrating their potential in creating new molecular structures (Warkentin, 2009).

Photobehavior in Organic Chemistry

- The photobehavior of derivatives like 3-Acetoxy-2',5'-dimethoxybenzophenone in the presence of other chemicals, such as thiocarbonyl compounds, is significant. Their reactions can lead to six-membered rings through carbonyl addition and group transfer, which is useful in the synthesis of complex organic molecules (Plíštil et al., 2006).

Role in Oxidation Reactions

- This compound is involved in oxidation reactions with lead tetraacetate and manganic acetate. The oxidation of related 2-hydroxybenzophenones leads to dimeric compounds and substituted xanthones. These findings are significant for understanding the chemical behavior of benzophenone derivatives in oxidation reactions (Kurosawa, Sasaki, & Ikeda, 1973).

Stability and Synthesis of Metabolites

- The acetylation of phenolic derivatives of this compound is crucial for stabilizing metabolites for structural elucidation and quantification. This approach is beneficial in non-radiometric qualitative and quantitative analysis of metabolites, offering insights into the metabolism and synthetic applications of benzophenone derivatives (Xue, Schneider, Jayasimhulu, & Warshawsky, 1993).

Synthesis of Antineoplastic Agents

- 3-Acetoxy-2',5'-dimethoxybenzophenone analogs show inhibitory activities in cytotoxic test systems, suggesting their potential use in the development of new antineoplastic agents. This highlights its importance in medical chemistry and drug development (Chang et al., 1999).

Eigenschaften

IUPAC Name |

[3-(2,5-dimethoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11(18)22-14-6-4-5-12(9-14)17(19)15-10-13(20-2)7-8-16(15)21-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPHRDKRMVPMAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641673 |

Source

|

| Record name | 3-(2,5-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-2',5'-dimethoxybenzophenone | |

CAS RN |

890100-38-6 |

Source

|

| Record name | 3-(2,5-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.